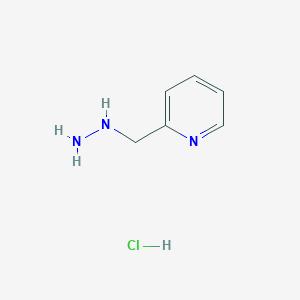

2-((Pyridin-2-yl)methyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-2-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4,9H,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUIBHVOJJTMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride (CAS Number: 237064-55-0). While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles and established analytical methodologies to offer a robust framework for its characterization. This guide is intended to empower researchers and drug development professionals in their evaluation and application of this compound by detailing not only its known attributes but also the precise, validated protocols for determining its complete physicochemical profile.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a hydrazine moiety via a methylene bridge, presented as a hydrochloride salt. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the hydrazine group and the biological relevance of the pyridine scaffold. Hydrazine derivatives are known to be valuable precursors in the synthesis of a wide array of heterocyclic systems, exhibiting a broad spectrum of biological activities. The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of parent compounds. A thorough understanding of the physicochemical properties of this molecule is paramount for its effective use in research and development, influencing factors such as formulation, bioavailability, and reactivity.

Molecular Structure and Core Properties

The structural integrity of a molecule is the foundation of its chemical behavior. The key identifiers and fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 237064-55-0 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀ClN₃ | [2] |

| Molecular Weight | 159.62 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | OHUIBHVOJJTMNX-UHFFFAOYSA-N | [1] |

Experimentally Determined Physicochemical Properties: A Framework for Analysis

Melting Point

The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C. Impurities tend to depress and broaden the melting range.

This method is a standard and reliable technique for determining the melting point of a crystalline solid.[5][6][7][8]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Loading the Capillary: The capillary is inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm for an accurate reading.[6]

-

Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

-

Initial Rapid Heating: A preliminary rapid heating is performed to get an approximate melting range.

-

Accurate Determination: A second, fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.[7]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a crystalline solid.

Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability.[9] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[10][11][12]

-

System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed vial. The excess solid ensures that a saturated solution is formed.[10]

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.[10]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units of mg/mL or mol/L.

Diagram: Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of a compound.

Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule are fundamental to understanding its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a precise and accurate method for pKa determination.[13][14][15][16][17]

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water or a co-solvent system if aqueous solubility is low. The ionic strength of the solution is kept constant using an inert salt like KCl.[16]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

-

Expected Ionizable Groups: The molecule has several potential protonation sites: the two nitrogen atoms of the hydrazine moiety and the nitrogen of the pyridine ring. Therefore, multiple pKa values are expected.

Diagram: pKa Determination Workflow

Caption: Workflow for determining pKa values via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene bridge, and the hydrazine group. The chemical shifts and coupling patterns would confirm the connectivity of the atoms. Protons on the pyridine ring typically appear in the aromatic region (δ 7-9 ppm). The methylene protons would likely be a singlet around δ 4-5 ppm. The hydrazine protons (NH and NH₂) would appear as broad signals that are exchangeable with D₂O.

-

¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the pyridine ring and the methylene bridge.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions: Characteristic peaks would be observed for N-H stretching of the hydrazine group (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹).[18][19][20]

Conclusion

This compound is a compound with significant potential in chemical synthesis and drug discovery. While a complete, experimentally verified physicochemical profile is not yet publicly documented, this guide provides the foundational knowledge and detailed, authoritative protocols necessary for its comprehensive characterization. By employing the described methodologies for determining melting point, solubility, and pKa, and utilizing standard spectroscopic techniques, researchers can confidently establish a thorough understanding of this molecule's properties, thereby facilitating its effective application in their scientific endeavors.

References

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

-

Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. ResearchGate. [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.. [Link]

-

This compound. Amaybio. [Link]

-

Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. PubMed. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Melting point determination. SSERC. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Experiment 1 - Melting Points. University of Missouri-St. Louis. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. GRIET. [Link]

-

FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. ResearchGate. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

"Synthesis and Characterization of Hydrazine Derivatives.". Anusandhanvallari. [Link]

-

Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

-

Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies. PubMed. [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]

-

Physicochemical properties of compounds (PY 1-9). ResearchGate. [Link]

-

Physico-chemical properties of the designed pyrazole derivatives. ResearchGate. [Link]

Sources

- 1. 2-((PYRIDIN-2-YL)METHYL)HYDRAZINE HCL | CymitQuimica [cymitquimica.com]

- 2. This compound | 237064-55-0 [chemicalbook.com]

- 3. This compound - CAS:237064-55-0 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 4. This compound - CAS:237064-55-0 - 阿镁生物 [amaybio.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Pyridine Hydrazine Derivatives for Drug Discovery

Abstract

Pyridine hydrazine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their versatile chemical nature allows for the construction of a wide array of pharmacologically active molecules, including antituberculars, antimicrobials, and kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways to novel pyridine hydrazine derivatives. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights into both classical and contemporary synthetic strategies. We will explore the foundational nucleophilic aromatic substitution reactions, the synthesis of key building blocks like isoniazid, and the subsequent derivatization and cyclization reactions that lead to complex heterocyclic systems. Furthermore, this guide addresses the practical challenges of regioselectivity and scalability, and introduces modern methodologies such as multicomponent reactions and flow chemistry. Each section is grounded in authoritative references, providing a self-validating framework for the synthesis of these vital compounds.

Introduction: The Enduring Significance of the Pyridine Hydrazine Moiety

The pyridine ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals.[1] When coupled with a hydrazine or hydrazide functionality, the resulting scaffold becomes a powerful building block for creating diverse molecular architectures with a wide spectrum of biological activities.[2] The most prominent example is isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis for decades.[2] The clinical success of isoniazid has spurred extensive research into its derivatives and other pyridine hydrazine-based compounds, leading to the discovery of novel agents with antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4]

The synthetic accessibility and the ability of the hydrazine group to undergo a variety of chemical transformations, most notably condensation with carbonyl compounds to form hydrazones and cyclization to form fused heterocyclic systems, make this class of compounds particularly attractive for drug discovery programs.[2][3] This guide will provide a detailed exploration of the key synthetic methodologies for accessing and diversifying pyridine hydrazine derivatives.

Foundational Synthetic Strategies: Accessing the Pyridine Hydrazine Core

The two primary approaches to synthesizing the basic pyridine hydrazine scaffold are direct hydrazinolysis of halopyridines and the synthesis of pyridine carbohydrazides from corresponding carboxylic acid derivatives.

Direct Hydrazinolysis via Nucleophilic Aromatic Substitution (SNAr)

The most common method for preparing simple hydrazinopyridines is the direct reaction of a halopyridine with hydrazine hydrate.[5] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism Insight: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with an electron-withdrawing group and a good leaving group (e.g., a halogen). The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6] The presence of additional electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack.[7]

Experimental Protocol: Synthesis of 3-Chloro-2-hydrazinopyridine [8]

This protocol outlines a high-yield synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,3-dichloropyridine (0.1 mol), hydrazine hydrate (0.6 mol), and ethanol (3.75 g).

-

Reaction: Heat the mixture to reflux and maintain for 6 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with water, and dry to obtain 3-chloro-2-hydrazinopyridine.

| Precursor | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol | 8 | 95 | [9] |

| 2,3-Dichloropyridine | Hydrazine hydrate | DMF | 6 | 97 | [9] |

| 2,3-Dichloropyridine | Hydrazine hydrate | Methanol/Ethanol | 4 | 97 | [9] |

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Chloro-2-hydrazinopyridine.

Synthesis of Pyridine Carbohydrazides

Pyridine carbohydrazides are key intermediates, most notably isoniazid (pyridine-4-carbohydrazide). These are typically synthesized from the corresponding pyridine carboxylic acid esters.[10]

Experimental Protocol: Synthesis of Isoniazid (Pyridine-4-carbohydrazide) [10]

-

Esterification: A catalytic amount of concentrated sulfuric acid is added to a solution of pyridine-4-carboxylic acid in ethanol. The mixture is refluxed overnight. After cooling, the reaction is neutralized with 10% sodium bicarbonate solution, and the ethyl ester of pyridine-4-carboxylic acid is extracted with dichloromethane (DCM).

-

Hydrazinolysis: The isolated ethyl ester is dissolved in ethanol and refluxed with five equivalents of 80% hydrazine hydrate.

-

Isolation: Crushed ice is added to the reaction mixture to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield pure pyridine-4-carbohydrazide.

Derivatization and Elaboration of the Pyridine Hydrazine Scaffold

The true synthetic utility of pyridine hydrazines lies in their ability to be readily converted into a vast array of derivatives, primarily through the formation of hydrazones and subsequent cyclization reactions.

Synthesis of Isonicotinoyl Hydrazones

A highly effective strategy for creating new antitubercular agents is the synthesis of isonicotinoyl hydrazones.[2] This involves a straightforward condensation reaction between isoniazid and a wide variety of aldehydes or ketones.[2]

General Protocol: Synthesis of Isonicotinoyl Hydrazones [2]

-

Reaction: Dissolve isoniazid (1 equivalent) in a suitable solvent (e.g., ethanol, methanol). Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the hydrazone product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Cyclization Reactions: Building Fused Heterocyclic Systems

Pyridine hydrazine derivatives are excellent precursors for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry.

Pyrazolo[3,4-b]pyridines are known to possess a range of biological activities, including antimicrobial and antitumor effects.[4] One common synthetic route involves the reaction of a pyridine carbohydrazide with a suitable precursor to form the pyrazole ring.[4][11]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative [4]

-

Starting Material: Begin with a substituted pyridine-5-carbohydrazide.

-

Cyclization: The carbohydrazide is reacted with a 1,3-dielectrophile, such as an α,β-unsaturated ketone, in a suitable solvent like ethanol or acetic acid, often with heating.[12]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

| Pyridine Precursor | Cyclizing Agent | Conditions | Product | Reference |

| Pyridine-5-carbohydrazide | α,β-unsaturated ketone | ZrCl4, DMF/EtOH, 95°C | 4-substituted pyrazolo[3,4-b]pyridine | [12] |

| 3-Acylpyridine N-oxide tosylhydrazone | Electrophile, base | Room Temperature | Pyrazolo[3,4-b]pyridine | [13] |

Table 2: Selected Methods for the Synthesis of Pyrazolo[3,4-b]pyridines.

The[10][14][15]triazolo[4,3-a]pyridine scaffold is another important heterocyclic system with diverse biological activities.[10] A common synthetic approach involves the cyclization of 2-hydrazinopyridine with various reagents.

One-Pot Synthesis of[10][14][15]Triazolo[4,3-a]pyridines [10]

This method describes an oxidative cyclization of 2-hydrazinopyridine with aldehydes.

-

Reaction: 2-Hydrazinopyridine is reacted with a substituted aromatic aldehyde at room temperature in a one-pot fashion.

-

Oxidative Cyclization: The intermediate hydrazone undergoes an oxidative ring closure to form the triazole ring.

-

Isolation: The product can be isolated and purified using standard techniques.

An alternative modern approach involves a palladium-catalyzed addition of a hydrazide to 2-chloropyridine, followed by microwave-assisted dehydration in acetic acid.[15]

Novel and Advanced Synthetic Methodologies

To address the need for more efficient, sustainable, and diverse synthetic routes, several modern methodologies have been applied to the synthesis of pyridine hydrazine derivatives.

Multicomponent Reactions (MCRs)

MCRs offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step, adhering to the principles of green chemistry.[14][16] Several MCRs have been developed for the synthesis of pyrazole and pyridine derivatives, which can be adapted for pyridine hydrazine-containing structures.[14] For instance, a four-component reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate in water can lead to the formation of pyrazolo[3,4-b]pyridine derivatives.[14]

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including[10][14][15]triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety.[4][17] This technique offers a greener alternative to conventional heating methods.[4]

Flow Chemistry

Continuous flow chemistry provides enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency.[18][19] This technology has been successfully applied to the multi-step synthesis of isoniazid, demonstrating its potential for the industrial production of pyridine hydrazine-based active pharmaceutical ingredients.[18][20] A two-step continuous flow process starting from 4-cyanopyridine can produce isoniazid in high yield without the isolation of intermediates.[18]

Challenges and Considerations in Synthesis

Regioselectivity

In the synthesis of substituted pyridine hydrazines and their subsequent cyclization, controlling regioselectivity is a critical challenge. The position of substituents on the pyridine ring can influence the site of nucleophilic attack or cyclization.[21] For example, in the synthesis of pyrazoles from unsymmetrical precursors, mixtures of regioisomers can be formed.[6] Careful selection of starting materials, catalysts, and reaction conditions is often necessary to achieve the desired regiochemical outcome.

Scalability and Safety

While many synthetic methods are effective on a laboratory scale, scaling up to industrial production presents significant challenges.[13] The use of hazardous reagents like hydrazine hydrate requires strict safety protocols and engineering controls.[13] Exothermic reactions need careful thermal management to prevent runaways.[13] Furthermore, issues like mixing efficiency and impurity profiles can change at a larger scale, necessitating process optimization.[13] Flow chemistry is a promising approach to mitigate some of these scalability and safety concerns.[18]

Conclusion

The synthesis of novel pyridine hydrazine derivatives remains a vibrant and important area of research in drug discovery. This guide has provided a comprehensive overview of the key synthetic strategies, from foundational reactions to modern, innovative methodologies. A thorough understanding of the underlying reaction mechanisms, coupled with careful consideration of practical challenges such as regioselectivity and scalability, is essential for the successful design and synthesis of new therapeutic agents based on this versatile scaffold. The continued development of efficient and sustainable synthetic methods, such as multicomponent reactions and flow chemistry, will undoubtedly accelerate the discovery of the next generation of pyridine hydrazine-based drugs.

References

-

A mild, efficient and operationally simple one-pot synthesis of substituted[10][14][15]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine. (URL: [Link])

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. (2023). (URL: [Link])

-

An efficient and convenient synthesis of[10][14][15]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine... Organic Chemistry Portal. (URL: [Link])

- A continuous flow synthesis method for the manufacture of isoniazid.

-

Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. PubMed. (URL: [Link])

-

A Facile Synthesis of Amide Derivatives of[10][14][15]Triazolo[4,3-a]pyridine. ResearchGate. (URL: [Link])

- Continuous flow synthesis method for preparing isoniazid.

-

Progress towards the flow synthesis of antibiotics vital to the treatment of tuberculosis in South Africa. University of Pretoria. (2022). (URL: [Link])

-

Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. (URL: [Link])

-

New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. (URL: [Link])

- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.

-

Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. (URL: [Link])

-

One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. (URL: [Link])

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. (2010). (URL: [Link])

-

Practical and Scalable Synthesis of 5,6-Dichlorofurazano[3,4-b]pyrazine. ACS Publications. (2023). (URL: [Link])

-

Nucleophilic aromatic substitutions. YouTube. (2019). (URL: [Link])

-

a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Ask this paper | Bohrium. (2022). (URL: [Link])

-

Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate. (URL: [Link])

-

MICROWAVE ASSISTED SYNTHESIS AND ANTIMICROBIAL EVALUATION STUDIES ON PYRAZOLINES. International Journal of Pharmacy and Biological Sciences. (2018). (URL: [Link])

-

Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])

-

De novo Synthesis of Substituted Pyridines. ResearchGate. (URL: [Link])

-

Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. OUCI. (URL: [Link])

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (URL: [Link])

-

C-H Functionalization of Pyridines. ResearchGate. (URL: [Link])

-

C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

A concise review on some synthetic routes and applications of pyridine scaffold compounds. (URL: [Link])

-

Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. (URL: [Link])

-

Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. (2022). (URL: [Link])

-

Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. PubMed. (URL: [Link])

-

Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[ d]thiazole Ring. PubMed. (URL: [Link])

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. (URL: [Link])

- 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. (URL: [Link])

-

Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. (URL: [Link])

-

Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. (URL: [Link])

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (2022). (URL: [Link])

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC - NIH. (URL: [Link])

- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents. (2023). (URL: [Link])

-

Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PubMed. (URL: [Link])

-

Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. YouTube. (2024). (URL: [Link])

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]

- 6. Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[ d]thiazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GB2588165B - A continuous flow synthesis method for the manufacture of isoniazid - Google Patents [patents.google.com]

- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 13. benchchem.com [benchchem.com]

- 14. preprints.org [preprints.org]

- 15. jyoungpharm.org [jyoungpharm.org]

- 16. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 18. WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google Patents [patents.google.com]

- 19. CN114981244A - Continuous flow synthesis method for preparing isoniazid - Google Patents [patents.google.com]

- 20. repository.up.ac.za [repository.up.ac.za]

- 21. Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyridine-Based Hydrazines

Abstract

The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and blockbuster drugs.[1][2] When coupled with the reactive and versatile hydrazine or hydrazone moiety (-NHNH2, -NHN=CR1R2), the resulting pyridine-based hydrazine derivatives unlock a vast and diverse landscape of biological activities.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this important class of compounds. We will delve into their significant antimicrobial, anticancer, antitubercular, and antiviral properties, alongside their capacity for specific enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to empower further discovery and innovation in this exciting area of chemical biology.

The Strategic Importance of the Pyridine-Hydrazine Scaffold

The pyridine nucleus is a privileged pharmacophore due to its unique electronic properties, water solubility, chemical stability, and its ability to form hydrogen bonds.[6] These characteristics make it an ideal building block in drug design. The incorporation of a hydrazine or hydrazone linker introduces a new dimension of structural and functional diversity. Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, possess an azomethine group (-NHN=CH-) that is crucial for their biological effects.[3][7] The combination of these two moieties has proven to be a highly successful strategy in the development of novel therapeutic agents.

Synthesis of Substituted Pyridine-Based Hydrazines: A General Overview

The synthesis of pyridine-based hydrazines and their subsequent hydrazone derivatives is typically straightforward and high-yielding. A common synthetic route involves the reaction of a pyridine derivative containing a suitable leaving group with hydrazine hydrate. The resulting pyridine hydrazine can then be condensed with a variety of aldehydes or ketones to yield the desired substituted hydrazone.

A representative synthetic pathway is illustrated below:

Caption: General synthetic scheme for novel pyridine-based dihydrazones.[7]

A Spectrum of Biological Activities

Antitubercular Activity: The Legacy of Isoniazid

Perhaps the most renowned example of a pyridine-based hydrazine is isoniazid (INH), a cornerstone of first-line tuberculosis treatment for decades.[8][9] INH is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[8][9][10] The activated form covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an adduct that potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[8][11] The disruption of mycolic acid synthesis leads to the destruction of the mycobacterial cell wall.[8][11][12] The success of isoniazid has inspired the development of numerous other pyridine-based hydrazides and hydrazones with antitubercular properties, with some showing activity against INH-resistant strains.[13][14][15]

Caption: Workflow for Broth Microdilution MIC Assay. [16]

Protocol for In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [17][18] Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator. [17]2. Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO). [17]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [17]4. Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. [17]5. Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Enzyme Inhibition Kinetics

Understanding how a compound inhibits an enzyme is crucial for mechanism-of-action studies. This involves determining kinetic parameters like the inhibition constant (Ki).

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Test inhibitor (pyridine-based hydrazine)

-

Assay buffer

-

Spectrophotometer or fluorometer

-

96-well plates (for high-throughput screening)

Procedure:

-

Enzyme Activity Assay: Develop and optimize a reliable assay to measure the enzyme's activity by monitoring substrate consumption or product formation over time.

-

IC50 Determination: Measure the enzyme activity in the presence of various concentrations of the inhibitor to determine the IC50 value.

-

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor.

-

Data Plotting and Analysis: Plot the data using methods such as the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or Dixon plot (1/velocity vs. [Inhibitor]). [19][20]These plots help visualize the type of inhibition and allow for the calculation of Ki. [19][20][21]

Caption: Workflow for determining enzyme inhibition kinetics.

Data Presentation for Comparative Analysis

To facilitate the comparison of the biological activities of different substituted pyridine-based hydrazines, quantitative data should be summarized in a clear and structured format.

Table 1: Antimicrobial Activity of Novel Pyridine-Based Hydrazines

| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Control (µg/mL) |

|---|---|---|---|---|---|

| PYH-01 | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |

| PYH-01 | Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |

| PYH-02 | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |

| PYH-02 | Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |

Table 2: Cytotoxicity of Novel Pyridine-Based Hydrazines in Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

|---|---|---|---|---|

| PYH-01 | MCF-7 | Breast Adenocarcinoma | 48 | [Insert Data] |

| PYH-01 | HT-29 | Colorectal Adenocarcinoma | 48 | [Insert Data] |

| PYH-02 | MCF-7 | Breast Adenocarcinoma | 48 | [Insert Data] |

| PYH-02 | HT-29 | Colorectal Adenocarcinoma | 48 | [Insert Data] |

Conclusion and Future Directions

Substituted pyridine-based hydrazines represent a highly versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Their demonstrated efficacy across a wide range of biological targets, coupled with their synthetic accessibility, ensures that they will remain a focal point of research and development efforts. Future work should focus on elucidating the precise molecular mechanisms of action for novel derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the discovery of the next generation of pyridine-hydrazine-based drugs.

References

- Isoniazid - Wikipedia. (n.d.).

- Khan, S. R., et al. (2020). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Journal of Leukocyte Biology, 107(4), 635-644.

- ISONIAZID – Anti-tuberculosis (TB) Drug. (2023, August 27). Microbiology Class.

- Mechanism of action of Isoniazid. (2022, March 25). ChemicalBook.

- Unissa, A. N. (2024, February 16). Isoniazid. In StatPearls.

- Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25987–25999.

- Gümüş, F., et al. (2018). Novel 2,6-disubstituted pyridine hydrazones: Synthesis, anticancer activity, docking studies and effects on caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1351.

- Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 219, 106849.

- Shingade, S. G., et al. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances, 12(29), 18635-18648.

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.

- Ekins, S., & Nikolsky, Y. (2002). Mechanistic and kinetic studies of inhibition of enzymes. Current Drug Metabolism, 3(5), 449-461.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Küçükgüzel, Ş. G., et al. (2016). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 21(11), 1438.

- Siddiqui, A. A., et al. (2014). A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl). Pakistan Journal of Chemistry, 4(3), 132-141.

- Küçükgüzel, I., et al. (2008). Synthesis and antituberculosis activity of some N-pyridyl-N'-thiazolylhydrazine derivatives. Archiv der Pharmazie, 341(10), 635-642.

- Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).

- Enzyme kinetics and inhibition studies. (n.d.). Fiveable.

- Walczak, K., et al. (2016). Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones. European Journal of Medicinal Chemistry, 109, 153-167.

- Aldinucci, A., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Cancers, 13(16), 4075.

- Application Notes and Protocols: Antimicrobial Activity Screening of Novel Thiourea Compounds. (2025). BenchChem.

- Nawrot, D., et al. (2022).

- Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25987-25999.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(10), 3245.

- Gouda, M. A., et al. (2018).

- Yilmaz, I., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Pharmaceutical Chemistry Journal, 54, 742-747.

- Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Deriv

- Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.).

- Basavarajappa, H. D. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-44.

- A Review on Biological Activities of Hydrazones. (n.d.).

- Application Notes and Protocols for Anti-Cancer Activity Screening of 12β-Hydroxyganoderenic acid B. (2025). BenchChem.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).

- Enzyme Inhibitor Terms and Calcul

- A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). TSI Journals.

- A review exploring biological activities of hydrazones. (2012). Journal of Pharmacy & Bioallied Sciences, 4(3), 175-182.

- Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.

- Ganot, N., et al. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.

- Al-Abdullah, E. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 344(12), 806-814.

- Biological Activities of Hydrazone Derivatives. (2011). Molecules, 16(2), 1718-1759.

- Pyridine heterocycles: Compiling the anticancer capabilities. (2023).

- The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.).

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Bentham Science Publisher.

- Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. (n.d.).

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.

- Nocentini, A., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 20(21), 5304.

- Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. (n.d.).

- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.).

- Enzyme inhibition plots as a function of hydrazide and hydrazine compounds concentrations. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02163C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Isoniazid - Wikipedia [en.wikipedia.org]

- 9. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 12. microbiologyclass.net [microbiologyclass.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. fiveable.me [fiveable.me]

- 20. Khan Academy [khanacademy.org]

- 21. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-((Pyridin-2-yl)methyl)hydrazine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document delves into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to not only present the predicted spectral features but also to provide insights into the underlying principles and experimental considerations. By synthesizing data from related structures and spectroscopic principles, this paper serves as a practical reference for the isolation, identification, and characterization of this and similar molecules.

Introduction: The Significance of Spectroscopic Analysis

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the hydrazine moiety and the coordinating properties of the pyridine ring. Rigorous structural confirmation is a critical step in the synthesis and application of such novel compounds. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will provide a predictive analysis of the key spectroscopic signatures of the title compound, grounded in established principles and data from analogous structures.

The hydrochloride salt form is often employed to improve the stability and solubility of amine-containing compounds. The presence of the hydrochloride is expected to have a discernible effect on the spectroscopic data, particularly on the NMR chemical shifts of nearby protons and carbons, and the vibrational frequencies in the IR spectrum.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first consider the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of the nuclei, providing valuable structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the hydrazine protons. The hydrochloride salt form will likely lead to protonation of the hydrazine moiety, and potentially the pyridine nitrogen, which will influence the chemical shifts. The spectrum is predicted in a common NMR solvent like DMSO-d₆, which is capable of dissolving the salt and exchanging with the labile N-H protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H-6 | 8.5 - 8.7 | d | ~5 | Deshielded due to proximity to the electronegative nitrogen. |

| Pyridine H-4 | 7.8 - 8.0 | t | ~8 | |

| Pyridine H-3 | 7.5 - 7.7 | d | ~8 | |

| Pyridine H-5 | 7.3 - 7.5 | t | ~6 | |

| Methylene (-CH₂-) | 4.0 - 4.5 | s | - | Singlet expected due to no adjacent protons. Shift is influenced by the adjacent pyridine ring and hydrazine group. |

| Hydrazine (-NH-NH₃⁺) | Broad signals, variable | br s | - | These protons are exchangeable and their signals can be broad and may not always be observed. Their chemical shifts are highly dependent on concentration and temperature. |

Causality Behind Predicted Shifts:

-

Pyridine Protons: The chemical shifts for the pyridine ring protons are based on typical values for 2-substituted pyridines.[1] The electron-withdrawing nature of the nitrogen atom deshields the α-protons (H-6) significantly.

-

Methylene Protons: The methylene protons are adjacent to the aromatic pyridine ring and the hydrazine group, both of which are electron-withdrawing, leading to a downfield shift.

-

Hydrazine Protons: In the hydrochloride salt, the hydrazine group will be protonated. These N-H protons are acidic and can exchange with residual water in the solvent, leading to broad signals. Their chemical shifts are highly variable.[2]

-

Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of protons, especially those involved in hydrogen bonding.[3][4][5][6][7][8] Aromatic solvents like pyridine-d₅ can cause noticeable shifts compared to chloroform-d.[7]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine C-2 | 158 - 162 | The carbon atom attached to the nitrogen and the methylhydrazine group. |

| Pyridine C-6 | 148 - 152 | The other carbon atom adjacent to the nitrogen. |

| Pyridine C-4 | 135 - 139 | |

| Pyridine C-3 | 122 - 126 | |

| Pyridine C-5 | 120 - 124 | |

| Methylene (-CH₂-) | 55 - 65 | Shifted downfield due to attachment to the pyridine ring and the nitrogen of the hydrazine group. |

Rationale for Predicted Shifts:

-

Pyridine Carbons: The chemical shifts are estimated based on data for substituted pyridines.[9][10][11][12] The carbons closest to the electronegative nitrogen atom (C-2 and C-6) are the most deshielded.

-

Methylene Carbon: The chemical shift of the methylene carbon is influenced by the neighboring pyridine ring and the nitrogen atom of the hydrazine group.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3400 - 3200 | N-H stretching (hydrazine) | Medium-Strong, Broad | The presence of hydrogen bonding and the hydrochloride salt will broaden these peaks.[13][14][15] |

| 3100 - 3000 | Aromatic C-H stretching (pyridine) | Medium | Characteristic of C-H bonds on an aromatic ring.[16][17] |

| 2950 - 2850 | Aliphatic C-H stretching (-CH₂-) | Medium | Symmetric and asymmetric stretching of the methylene group. |

| 1620 - 1580 | C=N stretching (pyridine ring) | Strong | Aromatic ring stretching vibrations.[18][19] |

| 1580 - 1450 | C=C stretching (pyridine ring) | Medium-Strong | Aromatic ring stretching vibrations. |

| 1480 - 1430 | CH₂ bending | Medium | Scissoring vibration of the methylene group. |

| ~1100 | C-N stretching | Medium |

Interpretation of Key Bands:

-

N-H Stretching: The broadness and position of the N-H stretching bands are indicative of the protonated hydrazine group and extensive hydrogen bonding.

-

C-H Stretching: The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of both the pyridine ring and the methylene linker.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region are a clear fingerprint of the pyridine ring.[18]

Experimental Protocol for FTIR Spectroscopy

A common and effective method for analyzing solid samples is the Potassium Bromide (KBr) pellet technique.[20][21][22]

Caption: Workflow for FTIR analysis using the KBr pellet method.

Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used, which requires minimal sample preparation.[22][23][24]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be prominent.[25][26][27][28][29] ESI is particularly well-suited for polar and ionic compounds like the hydrochloride salt of our target molecule.

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the free base (C₆H₉N₃) plus the mass of a proton. The molecular weight of the free base is approximately 123.16 g/mol , so the [M+H]⁺ peak should be observed at m/z ≈ 124.1.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation of pyridine derivatives often involves the loss of small neutral molecules.[30][31][32][33][34]

Predicted Major Fragments:

| m/z | Proposed Fragment | Notes |

| 124.1 | [C₆H₁₀N₃]⁺ | Protonated molecular ion. |

| 107.1 | [C₆H₇N₂]⁺ | Loss of NH₃ from the protonated hydrazine. |

| 93.1 | [C₅H₅N-CH₂]⁺ | Cleavage of the N-N bond. |

| 78.1 | [C₅H₄N]⁺ | Loss of the entire methylhydrazine side chain. |

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation pathway for 2-((Pyridin-2-yl)methyl)hydrazine.

Experimental Protocol for ESI-MS

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a predictive framework for the expected spectral data, based on the known properties of the constituent functional groups and general spectroscopic principles. The provided experimental protocols offer a starting point for researchers to obtain high-quality data. The synergistic use of these analytical methods will enable unambiguous structural confirmation, which is paramount for any further investigation and application of this compound.

References

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

Kema, I. H., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Technology Networks. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]

-

Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12, 615-621. [Link]

-

Ronaye, J. (1969). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Applied Spectroscopy Reviews, 2:1, 1-144. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

Goldstein, M., & Unsworth, J. F. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters, 10(4), 235-243. [Link]

-

LCGC International. (2020, November 2). Electrospray Ionization for Mass Spectrometry. [Link]

-

Nagae, Y., et al. (2019). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 21(3), 1234-1243. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

Green, J. H. S., et al. (1961). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 39(5), 1017-1030. [Link]

-

ResearchGate. Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. [Link]

-

Jackson, W. R., et al. (2010). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 49(17), 7789–7791. [Link]

-

Hayami, H., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (6), 688-693. [Link]

-

Spectroscopy Online. (2024, August 21). FT-IR Microscopy: Sampling by Transmission. [Link]

-

SpectraBase. Hydrazine - Optional[1H NMR] - Chemical Shifts. [Link]

-

Hudson, R. L., et al. (2021). Infrared spectra and optical constants of solid benzene, pyridine, and other organics. American Astronomical Society, 53(5), 415.03. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Lascola, R., & Andrews, L. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F2, and O3 in solid argon. Inorganic Chemistry, 27(19), 3443-3449. [Link]

-

ResearchGate. Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form... [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. [Link]

-

Kirk, D. N., & Wilson, M. A. (1974). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 15, 1791-1798. [Link]

-

Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 519-524. [Link]

-

Giguère, P. A., & Liu, I. D. (1952). On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics, 20(1), 136-141. [Link]

-

Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

-

Goodwin, R. J. A., et al. (2012). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of the American Society for Mass Spectrometry, 23(7), 1259-1265. [Link]

-

Andrews, L., & Lascola, R. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon. OSTI.GOV. [Link]

-

Mechref, Y., et al. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Journal of Carbohydrate Chemistry, 32(1), 1-28. [Link]

-

Al-Rawi, J. M. A., et al. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

Woon, D. E., & Linnartz, H. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(12), 8549-8561. [Link]

-

ResearchGate. IR spectra of hydrazones I and complexes II–V. [Link]

-

Spiteller, G., & Spiteller-Friedmann, M. (1965). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 30(10), 3450-3454. [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

-

Perbellini, L., et al. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Chemistry Central Journal, 9, 13. [Link]

-

Johnson, R. C., et al. (2012). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 36(6), 406-410. [Link]

-

ResearchGate. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. [Link]

-

SpectraBase. Hydrazine. [Link]

-

Dailly, E., et al. (1974). [H-NMR-spectra of hydrazones]. Annales Pharmaceutiques Francaises, 32(11), 599-606. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

Sources

- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. tandfonline.com [tandfonline.com]

- 4. reddit.com [reddit.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 11. testbook.com [testbook.com]

- 12. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]

- 16. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 19. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra | Semantic Scholar [semanticscholar.org]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. eng.uc.edu [eng.uc.edu]

- 22. jascoinc.com [jascoinc.com]

- 23. rtilab.com [rtilab.com]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 27. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 28. youtube.com [youtube.com]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. cdnsciencepub.com [cdnsciencepub.com]

- 34. article.sapub.org [article.sapub.org]

Unlocking Therapeutic Potential: A Technical Guide to Pyridine Hydrazine Derivatives and Their Molecular Targets

Abstract

The pyridine hydrazine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. This technical guide provides an in-depth exploration of the therapeutic potential of pyridine hydrazine derivatives by focusing on three key molecular targets: Monoamine Oxidases (MAOs) for neurodegenerative disorders, the c-Met receptor tyrosine kinase in oncology, and the enoyl-acyl carrier protein reductase (InhA) for the treatment of tuberculosis. For each target, we will delve into the mechanistic rationale for inhibition, showcase exemplary compounds with their corresponding biological data, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the pyridine hydrazine scaffold in their therapeutic discovery programs.

Introduction: The Versatility of the Pyridine Hydrazine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in medicinal chemistry.[1][2][3] The incorporation of a hydrazine or hydrazone moiety (-NH-NH2, -NH-N=CR1R2) into a pyridine ring gives rise to pyridine hydrazine derivatives, a class of compounds with a remarkable spectrum of biological activities.[4][5] This scaffold's utility is underscored by the clinical success of drugs like isoniazid, a cornerstone in tuberculosis therapy.[6][7]

The chemical properties of the pyridine hydrazine scaffold, including its ability to form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, make it an ideal starting point for the design of targeted therapeutics.[8][9] The hydrazine group, in particular, is a key pharmacophore in many enzyme inhibitors.[10][11] This guide will provide a comprehensive overview of the therapeutic targets of these derivatives, with a focus on practical, actionable insights for drug discovery and development.

Targeting Monoamine Oxidases in Neurodegenerative Disorders

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that play a crucial role in the metabolism of monoamine neurotransmitters.[10] Inhibition of MAOs, particularly MAO-B, is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the levels of dopamine in the brain.[10] Pyridine hydrazine derivatives have emerged as a promising class of MAO inhibitors.[10][12]

Mechanism of Action and Rationale

The hydrazine moiety is a well-established pharmacophore for MAO inhibition.[11] Many early MAO inhibitors were hydrazine derivatives.[11] The mechanism often involves the formation of a reactive intermediate that can covalently or non-covalently bind to the flavin cofactor (FAD) in the active site of the enzyme, leading to its inactivation. The pyridine ring can contribute to the binding affinity and selectivity of the inhibitor for MAO-A or MAO-B through various interactions with amino acid residues in the active site.

Exemplary Pyridine Hydrazine MAO Inhibitors

A number of N-pyridyl-hydrazone derivatives have been synthesized and evaluated for their MAO inhibitory activity. The following table summarizes the activity of selected compounds.

| Compound ID | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-A | Reference |

| 2k | 2-(2-(1H-pyrrol-2-ylmethylene)hydrazinyl)-6-ethoxy-3-nitropyridine | 6.12 | > 50 | > 8.17 | [10] |

| 2l | 6-ethoxy-2-(2-(furan-2-ylmethylene)hydrazinyl)-3-nitropyridine | 10.64 | > 50 | > 4.70 | [10] |

| 2n | 6-ethoxy-3-nitro-2-(2-(pyridin-3-ylmethylene)hydrazinyl)pyridine | 9.52 | > 50 | > 5.25 | [10] |

| 2j | 4-((2-(6-ethoxy-3-nitropyridin-2-yl)hydrazono)methyl)phenol | 6.25 | 9.30 | 1.49 | [10] |

Table 1: MAO inhibitory activity of selected N-pyridyl-hydrazone derivatives.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol provides a robust method for screening and characterizing MAO inhibitors using a fluorometric assay that detects the production of hydrogen peroxide.

2.3.1. Principle

MAO enzymes produce hydrogen peroxide (H2O2) as a byproduct of monoamine oxidation. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured. The inhibition of MAO activity results in a decrease in fluorescence.

2.3.2. Materials

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - Amplex Red)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well black microplates

-

Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590-600 nm)

2.3.3. Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a working solution of the MAO substrate in assay buffer.

-

Prepare a detection reagent by mixing the fluorescent probe and HRP in assay buffer. Protect from light.

-

Prepare serial dilutions of the test compounds and positive controls in assay buffer. Ensure the final DMSO concentration is ≤1%.

-

-

Assay Procedure:

-

Add 20 µL of the test compound dilutions or controls to the wells of the 96-well plate.

-

Add 20 µL of the MAO-A or MAO-B enzyme solution to the wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the MAO substrate solution.

-

Immediately add 40 µL of the detection reagent.

-